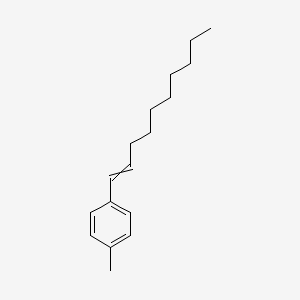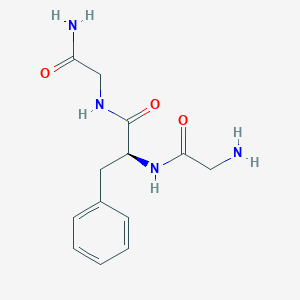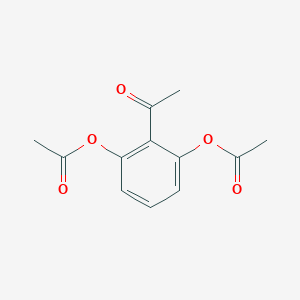
2,4-Diamino-4-oxobutane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-4-oxobutane-1-sulfonic acid is a chemical compound with the molecular formula C4H10N2O4S . It consists of 10 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-4-oxobutane-1-sulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of sulfonation reactions where a butane derivative is treated with sulfonating agents to introduce the sulfonic acid group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-4-oxobutane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted amino compounds. These products are often used as intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
2,4-Diamino-4-oxobutane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-4-oxobutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminobutyric acid: This compound shares a similar structure but lacks the sulfonic acid group.
1-Butanesulfonic acid, 2,4-diamino-4-oxo-: This is another name for 2,4-Diamino-4-oxobutane-1-sulfonic acid.
Uniqueness
The presence of both amino and sulfonic acid groups in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
138892-81-6 |
|---|---|
Fórmula molecular |
C4H10N2O4S |
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
2,4-diamino-4-oxobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-3(1-4(6)7)2-11(8,9)10/h3H,1-2,5H2,(H2,6,7)(H,8,9,10) |
Clave InChI |
ASIWNSSMBSJSJN-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS(=O)(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)


![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)



![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)

![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)


